Stiripentol

描述

This compound is an antiepileptic agent that is an aromatic allylic alcohol drug, which makes it structurally unique from other antiepileptic drugs. The clinical development and marketing of this compound were first delayed due to the drug's potent inhibitory effects on hepatic cytochrome P450 (CYP) enzymes. However, its clinical efficacy as adjunctive therapy for epilepsies stems from its inhibitory action on CYP enzymes, as this compound reduces the degradation of CYP-sensitive antiepileptic drugs, hence boosting their therapeutic efficacy. This compound may also exhibit direct anticonvulsant properties, although the exact mechanism of action is fully understood. Approved in the US, Canada, and Europe, this compound is used to treat seizures associated with Dravet syndrome. It is marketed under the brand name Diacomit.

This compound is a structurally unique anticonvulsant that has been introduced as adjuvant therapy of Dravet syndrome, a rare form of severe childhood epilepsy. There is limited information on the safety of this compound, but it has not been associated with serum aminotransferase elevations or linked to cases of clinically apparent liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 3 approved and 2 investigational indications.

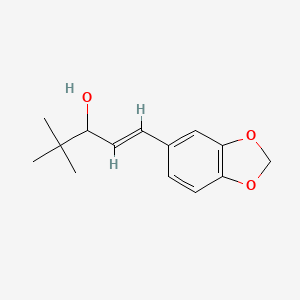

structure

Structure

3D Structure

属性

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860609 | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49763-96-4, 137767-55-6 | |

| Record name | Stiripentol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stiripentol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIRIPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

73-74 | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Stiripentol in Dravet Syndrome: A Deep Dive into its Multifaceted Mechanism of Action

For Immediate Release

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic efficacy of stiripentol in Dravet syndrome. By synthesizing current research, this document offers a detailed overview of this compound's pharmacodynamics, including its impact on GABAergic neurotransmission and metabolic pathways, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Core Mechanisms of Action: A Two-Pronged Approach

This compound's efficacy in the treatment of Dravet syndrome, a severe and refractory form of epilepsy, is attributed to a dual mechanism of action: direct modulation of neuronal inhibition and indirect elevation of concomitant antiepileptic drug levels.[1][2][3]

Potentiation of GABAergic Neurotransmission

The primary direct mechanism of this compound is the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[2][4] This enhancement is achieved through a multi-pronged approach:

-

Positive Allosteric Modulation of GABA-A Receptors: this compound acts as a positive allosteric modulator of GABA-A receptors, binding to a site distinct from those of benzodiazepines and barbiturates.[3][4] This binding increases the affinity of the receptor for GABA, thereby potentiating the GABA-mediated chloride current and resulting in neuronal hyperpolarization and reduced excitability.[2][4] Notably, this compound exhibits a degree of subunit selectivity, with a more pronounced effect on GABA-A receptors containing α3 and δ subunits.[2][5][6] The preference for α3-containing receptors, which are more highly expressed in the developing brain, may contribute to its particular effectiveness in pediatric epilepsy syndromes like Dravet syndrome.[2][6]

-

Inhibition of GABA Reuptake and Metabolism: Early studies suggested that this compound may also increase synaptic GABA concentrations by inhibiting its reuptake into neurons and glial cells and by inhibiting the activity of GABA transaminase, the primary enzyme responsible for GABA degradation.[7][8]

Inhibition of Cytochrome P450 Enzymes

A significant indirect mechanism of this compound's action is its potent inhibition of several cytochrome P450 (CYP450) enzymes in the liver.[1][9] This inhibition leads to a reduction in the metabolism of co-administered antiepileptic drugs, most notably clobazam and its active metabolite, norclobazam.[9][10] The resulting increase in plasma concentrations of these drugs enhances their anticonvulsant effects, contributing significantly to the overall therapeutic benefit observed in patients with Dravet syndrome.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's mechanism of action.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

| CYP450 Isoform | Inhibition Constant (Ki) | IC50 | Notes |

| CYP1A2 | - | ~1 µM (rat brain) | Potent inhibitor.[11] |

| CYP2C8 | 35 µM | 37 µM | Inhibition of carbamazepine metabolism.[1] |

| CYP2C9 | - | - | Inhibited by this compound in vitro.[3] |

| CYP2C19 | 0.516 µM (competitive) | 3.29 µM | Inhibition of clobazam N-demethylation.[10] |

| 0.139 µM (competitive) | 0.276 µM | Inhibition of norclobazam 4'-hydroxylation.[10] | |

| CYP2D6 | - | - | Inhibited by this compound in vitro.[3] |

| CYP3A4 | 2.5 µM | 5.1 µM | Inhibition of carbamazepine metabolism.[1] |

| 1.59 µM (noncompetitive) | 1.58 µM | Inhibition of clobazam N-demethylation.[10] | |

| 86 µM | 163 µM | Inhibition of saquinavir metabolism.[1] | |

| In vivo Ki: 12-41.4 µM | - | Calculated from carbamazepine interaction.[1][12] |

Table 2: Modulation of GABA-A Receptors by this compound

| Receptor Subunit Composition | EC50 of GABA (in presence of 100 µM this compound) | Potentiation | Notes |

| α3β3γ2L | 6.2 µM (vs. 45.2 µM for GABA alone) | - | This compound increases the sensitivity of the receptor to GABA.[2] |

| α3-containing receptors | - | Greatest potentiation | [2][4] |

| δ-containing receptors | - | Strong modulator | [2][4] |

Table 3: Clinical Efficacy of this compound in Dravet Syndrome (STICLO Trials)

| Outcome | This compound Group | Placebo Group | P-value |

| ≥ 50% decrease in generalized tonic-clonic seizures | 72% of patients | 7% of patients | < 0.001 |

| ≥ 75% decrease in generalized tonic-clonic seizures | 56% of patients | 3% of patients | < 0.001 |

| Seizure-free (generalized tonic-clonic) | 38% of patients | 0% of patients | < 0.001 |

| Median longest seizure-free period | 32 days | 8.5 days | < 0.001 |

Data from a post-hoc analysis of the STICLO France and STICLO Italy studies.[13]

Table 4: Effect of this compound on Lactate Dehydrogenase (LDH)

| Assay | Inhibition | Concentration | Notes |

| Kinetic spectrofluorometric assay | ~10% | 500 µM | Inhibition of human LDH A (hLDHA).[14] |

Key Experimental Methodologies

In Vitro Electrophysiology: Patch-Clamp Recordings

-

Objective: To characterize the direct modulatory effects of this compound on GABA-A receptors.

-

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are transiently transfected with cDNAs encoding various subunits of the GABA-A receptor (e.g., α1, α3, β3, γ2L, δ).[2][15]

-

Whole-Cell Patch-Clamp: Whole-cell currents are recorded from transfected cells voltage-clamped at a holding potential of -50 mV.[2]

-

Drug Application: GABA, this compound, and other modulators are applied to the cells via a rapid solution exchange system.

-

Data Analysis: The peak current response to GABA in the presence and absence of this compound is measured and analyzed to determine changes in GABA sensitivity (EC50) and maximal response.[2]

-

In Vitro Metabolism: Cytochrome P450 Inhibition Assays

-

Objective: To quantify the inhibitory potential of this compound on various CYP450 isoforms.

-

Methodology:

-

Enzyme Source: Human liver microsomes or cDNA-expressed recombinant human CYP450 enzymes are used as the enzyme source.[1][10]

-

Substrate Incubation: A specific probe substrate for each CYP450 isoform (e.g., carbamazepine for CYP3A4 and CYP2C8, clobazam for CYP3A4 and CYP2C19) is incubated with the enzyme source in the presence of varying concentrations of this compound.[1][10]

-

Metabolite Quantification: The formation of the specific metabolite is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are calculated from the concentration-response curves.[1][10]

-

In Vivo Seizure Models: Hyperthermia-Induced Seizures in Dravet Syndrome Mouse Models

-

Objective: To evaluate the anticonvulsant efficacy of this compound in a preclinical model of Dravet syndrome.

-

Methodology:

-

Animal Model: Heterozygous Scn1a mutant mice (e.g., Scn1aA1783V/WT), which recapitulate key features of Dravet syndrome, are used.[16][17][18]

-

Drug Administration: this compound, alone or in combination with other antiepileptic drugs (e.g., clobazam, valproate), is administered to the mice, typically via intraperitoneal (i.p.) injection.[16][17]

-

Seizure Induction: Seizures are induced by gradually increasing the core body temperature of the mice using a heat lamp.[16]

-

Outcome Measures: The primary outcome measures include the temperature threshold at which seizures occur and the duration and severity of the seizures.[16][17]

-

Visualizing the Mechanisms

Signaling Pathway of this compound's GABAergic Action

References

- 1. Inhibitory effect of this compound on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of this compound on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Novel Antiseizure Medication for the Management of Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]

- 8. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions between modulators of the GABAA receptor: this compound and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro inhibition by this compound of rat brain cytochrome P-450-mediated naphthalene hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Additional Results from Two Randomized, Placebo-Controlled Trials of this compound in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and hLDHA Inhibitory Activity of New this compound-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Efficacy-of-triple-drug-therapy-of-stiripentol--clobazam-and-sodium-valproate-in-a-hyperthermia-induced-seizure-mouse-model-of-Dravet-Syndrome [aesnet.org]

- 17. Efficacy of this compound in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

Stiripentol's Impact on GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, exerts a multifaceted influence on the central nervous system's primary inhibitory network: the GABAergic system.[1] This technical guide provides an in-depth analysis of this compound's core mechanisms of action, focusing on its direct and indirect effects on GABAergic neurotransmission. Through a comprehensive review of preclinical and clinical data, this document elucidates this compound's role as a positive allosteric modulator of GABA-A receptors, an inhibitor of GABA-degrading enzymes, and a modulator of GABA reuptake. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[2] Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous neurological disorders, most notably epilepsy. This compound has emerged as a significant therapeutic agent, particularly in pediatric epilepsy, due to its ability to enhance GABAergic tone through multiple mechanisms.[1][3] This guide will dissect these mechanisms, providing the detailed data and methodologies essential for researchers and drug development professionals in the field of neuroscience and pharmacology.

Mechanisms of Action

This compound's enhancement of GABAergic neurotransmission is primarily attributed to three synergistic actions:

-

Positive Allosteric Modulation of GABA-A Receptors: this compound binds to a unique site on the GABA-A receptor, distinct from the benzodiazepine and barbiturate binding sites, to potentiate the effects of GABA.[3][4] This leads to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability.

-

Inhibition of GABA Transaminase (GABA-T): By inhibiting GABA-T, the primary enzyme responsible for GABA catabolism, this compound increases the synaptic and extrasynaptic concentrations of GABA.[1][2]

-

Inhibition of Synaptosomal GABA Reuptake: this compound has been shown to reduce the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, further prolonging the presence of GABA in the synapse.[1][2]

A secondary mechanism involves the inhibition of lactate dehydrogenase (LDH), which may indirectly contribute to reduced neuronal excitability.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's effects on GABAergic neurotransmission.

Table 1: Potentiation of GABA-A Receptor Currents by this compound

| Receptor Subunit Composition | This compound Concentration (µM) | Potentiation of GABA-evoked Current (% of control) | EC50 of this compound (µM) | Reference |

| α1β3γ2L | 100 | ~200% | ~30 | [4] |

| α3β3γ2L | 100 | ~450% | ~25 | [4] |

| α3β1γ2L | 100 | Reduced potentiation | - | [4] |

| α3β3δ | 100 | Strong modulation | - | [3] |

Table 2: Effect of this compound on GABA Concentration-Response Relationship

| Receptor Subunit Composition | Condition | GABA EC50 (µM) | Reference |

| α3β3γ2L | GABA alone | 45.2 | [4] |

| α3β3γ2L | GABA + 100 µM this compound | 6.2 | [4] |

Table 3: Inhibition of GABA Transaminase by this compound (Illustrative)

| Enzyme Source | This compound Concentration | % Inhibition | IC50 | Reference |

| Rat Brain Homogenate | (Data not available in search results) | - | - | [1][2] |

Signaling Pathways and Experimental Workflows

This compound's Effect on the GABAergic Synapse

Caption: this compound enhances GABAergic neurotransmission through multiple mechanisms.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp recording to study this compound's effect on GABA-A receptors.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording GABA-A receptor currents from cultured cells (e.g., HEK293 cells) transiently or stably expressing specific GABA-A receptor subunits.

Materials:

-

Cell Culture: HEK293 cells transfected with cDNAs for desired GABA-A receptor subunits (e.g., α3, β3, γ2L).

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.

-

Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Drugs: GABA, this compound, and relevant antagonists (e.g., bicuculline, picrotoxin).

-

Equipment: Patch-clamp amplifier, microscope, micromanipulators, perfusion system, borosilicate glass capillaries, and a pipette puller.

Procedure:

-

Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours before recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).

-

Seal Formation: Approach a cell with the glass pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) using a rapid perfusion system.

-

This compound Application: Co-apply this compound with GABA to determine its effect on the GABA-evoked current. A range of this compound concentrations should be tested to generate a dose-response curve.

-

Data Acquisition and Analysis: Record the currents using appropriate software (e.g., pCLAMP). Analyze the peak amplitude, rise time, and decay kinetics of the currents in the absence and presence of this compound.

In Vitro GABA-A Receptor Binding Assay

This protocol describes a competitive binding assay to investigate this compound's interaction with the GABA-A receptor complex, typically using a radiolabeled ligand for the benzodiazepine site (e.g., [3H]flumazenil) as this compound's binding site is allosteric.

Materials:

-

Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]flumazenil or [3H]muscimol.

-

Competitors: Unlabeled flumazenil (for non-specific binding), GABA, and this compound.

-

Equipment: Homogenizer, refrigerated ultracentrifuge, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in binding buffer and repeat the centrifugation step twice.

-

The final pellet, containing the membrane fraction, is resuspended in binding buffer.

-

-

Binding Reaction:

-

In a microcentrifuge tube, add the membrane preparation, radioligand (e.g., 1-2 nM [3H]flumazenil), and either buffer (for total binding), excess unlabeled competitor (e.g., 10 µM diazepam for non-specific binding), or varying concentrations of this compound.

-

Incubate the mixture at 4°C for 60-90 minutes.

-

-

Termination and Filtration:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of this compound (if it displaces the radioligand) or its effect on the affinity of the radioligand.

-

GABA Transaminase (GABA-T) Activity Assay

This spectrophotometric assay measures the activity of GABA-T by coupling its reaction to the production of a colored or fluorescent product.

Materials:

-

Enzyme Source: Purified GABA-T or tissue homogenate (e.g., brain mitochondria).

-

Assay Buffer: Potassium pyrophosphate buffer (e.g., 50 mM, pH 8.6).

-

Substrates: GABA and α-ketoglutarate.

-

Coupling Enzymes and Reagents: Succinic semialdehyde dehydrogenase (SSADH) and NADP+.

-

Inhibitor: this compound.

-

Equipment: Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, α-ketoglutarate, SSADH, and NADP+.

-

Enzyme and Inhibitor Incubation: Pre-incubate the enzyme source with varying concentrations of this compound for a defined period.

-

Initiate Reaction: Start the reaction by adding GABA to the reaction mixture.

-

Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance).

-

Determine the percent inhibition of GABA-T activity by this compound at each concentration.

-

Calculate the IC50 value for this compound's inhibition of GABA-T.

-

Measurement of GABA Levels by HPLC

This protocol outlines the measurement of GABA concentrations in biological samples (e.g., brain tissue, microdialysates) using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

-

Sample: Brain tissue homogenate or microdialysate.

-

Derivatization Reagent: o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol).

-

HPLC System: HPLC pump, injector, C18 reverse-phase column, and a fluorescence detector.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

GABA Standard Solutions: A series of known GABA concentrations for calibration.

Procedure:

-

Sample Preparation:

-

Deproteinate the sample by adding an acid (e.g., perchloric acid) followed by centrifugation.

-

Neutralize the supernatant.

-

-

Derivatization:

-

Mix the sample or GABA standard with the OPA/thiol reagent.

-

Allow the reaction to proceed for a short, controlled time.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC column.

-

Elute the derivatized GABA using a specific mobile phase gradient.

-

Detect the fluorescent derivative using the fluorescence detector (excitation/emission wavelengths are specific to the derivative).

-

-

Quantification:

-

Generate a standard curve by plotting the peak area of the GABA standards against their concentrations.

-

Determine the GABA concentration in the sample by comparing its peak area to the standard curve.

-

Conclusion

This compound's anticonvulsant efficacy is deeply rooted in its multifaceted enhancement of GABAergic neurotransmission. By acting as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits, and by increasing synaptic GABA levels through the inhibition of GABA-T and reuptake, this compound provides a robust and sustained potentiation of inhibitory signaling in the brain. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for the scientific community to further explore the intricate pharmacology of this compound and to develop novel therapeutic strategies for epilepsy and other neurological disorders characterized by GABAergic dysfunction. The provided visualizations of the signaling pathways and experimental workflows serve to simplify these complex concepts, aiding in both comprehension and experimental design.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Investigation of Stiripentol's Effect on Lactate Dehydrogenase

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol is an anticonvulsant medication primarily utilized in the treatment of Dravet syndrome. Its established mechanisms of action include the allosteric modulation of GABAergic inhibition and the inhibition of various cytochrome P450 (CYP450) isoenzymes. A comprehensive review of the existing scientific literature reveals a notable absence of studies directly investigating the in vitro impact of this compound on the activity of lactate dehydrogenase (LDH). Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, responsible for the interconversion of pyruvate and lactate. While off-target effects are a crucial aspect of drug development, the interaction between this compound and LDH has not been a focus of published research to date. This guide provides a detailed, albeit hypothetical, experimental protocol for researchers seeking to investigate this potential interaction, outlines the known primary mechanisms of this compound for contextual understanding, and presents this information with the required technical depth and visualizations.

Introduction to this compound

This compound is a structurally unique antiepileptic drug, distinguished by its allyl alcohol group. It is primarily prescribed as an adjunctive therapy for refractory generalized tonic-clonic seizures in patients with severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome. Its therapeutic effects are attributed to two main mechanisms:

-

Direct GABAergic Action: this compound enhances the activity of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator, increasing the opening duration of the chloride channel in the presence of GABA, thereby potentiating inhibitory neurotransmission.

-

Indirect Pharmacokinetic Action: this compound is a potent inhibitor of several CYP450 isoenzymes, including CYP3A4, CYP2C19, and CYP2D6. This inhibition slows the metabolism of other co-administered antiepileptic drugs, such as clobazam and its active metabolite norclobazam, leading to elevated plasma concentrations and enhanced therapeutic efficacy.

The diagram below illustrates these established mechanisms.

Lactate Dehydrogenase: Function and Significance

Lactate dehydrogenase (LDH) is a key enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.

Pyruvate + NADH + H+ ⇌ Lactate + NAD+

This reaction is fundamental for regenerating NAD+ under anaerobic conditions, allowing glycolysis to continue and produce ATP. Given its central role in metabolism, any unintended inhibition of LDH by a therapeutic agent could have significant toxicological implications.

Quantitative Data on this compound's Impact on LDH

A thorough search of the scientific literature did not yield any published studies containing quantitative data on the in vitro effects of this compound on lactate dehydrogenase activity. Consequently, there are no IC50 values, kinetic parameters (Ki, Vmax, Km), or percentage inhibition data to report at this time. The following sections provide a framework for generating such data.

Proposed Experimental Protocol for In Vitro LDH Inhibition Assay

To address the gap in the literature, the following detailed protocol is proposed for assessing the direct impact of this compound on LDH activity in vitro. This protocol is based on standard spectrophotometric methods for measuring LDH activity.

4.1. Objective

To determine if this compound directly inhibits the activity of purified lactate dehydrogenase in vitro and, if so, to quantify the inhibitory potency (e.g., IC50).

4.2. Materials and Reagents

-

Purified LDH (e.g., from rabbit muscle or human erythrocytes)

-

This compound

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Sodium Pyruvate

-

Potassium phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

4.3. Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

-

Prepare working solutions of this compound by serial dilution of the stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5% (v/v).

-

Prepare a stock solution of sodium pyruvate in the assay buffer (e.g., 100 mM).

-

Prepare a stock solution of NADH in the assay buffer (e.g., 10 mM). Protect from light.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Assay Buffer

-

This compound working solution (or DMSO for control wells)

-

LDH enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for any potential interaction between this compound and the enzyme.

-

-

Initiation and Measurement of Reaction:

-

Initiate the enzymatic reaction by adding the NADH and sodium pyruvate solutions to each well.

-

Immediately place the microplate in the spectrophotometer.

-

Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of decrease in absorbance is directly proportional to the rate of NADH oxidation and thus to LDH activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the activity in the this compound-treated wells to the activity in the vehicle control wells (100% activity).

-

Plot the percentage of LDH activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the LDH activity.

-

The workflow for this proposed experiment is visualized in the diagram below.

Conclusion

While this compound is a well-established antiepileptic drug with defined primary mechanisms of action, its potential off-target effects on metabolic enzymes such as lactate dehydrogenase remain unexplored. The lack of data on this specific interaction represents a gap in the comprehensive toxicological and pharmacological profiling of the drug. The experimental protocol detailed in this guide provides a robust framework for researchers to systematically investigate the in vitro effects of this compound on LDH. Such studies would be invaluable in elucidating any potential for metabolic interference, thereby contributing to a more complete understanding of this compound's safety and pharmacological profile. Future research in this area is warranted to ensure a thorough characterization of this important therapeutic agent.

Stiripentol: A Positive Allosteric Modulator of GABA-A Receptors - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an antiepileptic drug, has demonstrated significant efficacy in the treatment of Dravet syndrome. Beyond its known role in inhibiting cytochrome P450 enzymes, a crucial aspect of its mechanism of action lies in its function as a positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides an in-depth exploration of the molecular interactions and functional consequences of this compound's engagement with GABA-A receptors. It consolidates quantitative data from electrophysiological studies, details key experimental methodologies, and presents visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its potentiation represents a key therapeutic strategy for a range of neurological disorders, including epilepsy. This compound has emerged as a significant modulator of this receptor system. It enhances GABAergic neurotransmission not by directly activating the receptor, but by binding to a unique allosteric site, thereby increasing the receptor's affinity for its endogenous ligand, GABA.[1][2][3] This potentiation is characterized by a leftward shift in the GABA concentration-response curve without an increase in the maximal response.[3][4] Notably, this compound's modulatory effects are subunit-dependent, with a pronounced potentiation observed in receptors containing the α3 subunit.[1][2][5] This guide delves into the specifics of this mechanism, presenting the quantitative data and experimental approaches that form the basis of our current understanding.

Mechanism of Action: Positive Allosteric Modulation

This compound's primary direct anticonvulsant activity is attributed to its role as a positive allosteric modulator of GABA-A receptors.[1] Unlike benzodiazepines and barbiturates, which bind to distinct sites on the receptor, this compound appears to interact with a novel site.[1] This interaction leads to an increased sensitivity of the receptor to GABA, meaning that a lower concentration of GABA is required to elicit a response.[3][4]

Subunit Selectivity

A defining feature of this compound's action is its subunit-dependent modulation. The GABA-A receptor is a pentameric structure composed of various subunit combinations, which dictates its pharmacological properties. This compound exhibits a preferential potentiation of GABA-A receptors containing the α3 subunit.[1][2][5] This selectivity is particularly relevant in the context of developmental neurobiology, as the α3 subunit is more highly expressed in the immature brain, potentially explaining this compound's efficacy in childhood epilepsies like Dravet syndrome.[1][2][6] this compound also demonstrates significant modulation of receptors containing the δ subunit, which are often located extrasynaptically and contribute to tonic inhibition.[3]

Independence from Other Modulatory Sites

Crucially, this compound's modulatory effect is independent of the binding sites for other well-known GABA-A receptor modulators. Its action is not blocked by benzodiazepine antagonists, and it acts additively with benzodiazepines, suggesting they bind to different sites.[7][8] This indicates that this compound and benzodiazepines can be co-administered to achieve a greater therapeutic effect.[7][8]

Quantitative Data on this compound's Modulation of GABA-A Receptors

The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on GABA-A receptor function.

Table 1: Effect of this compound on GABA EC50 in α3β3γ2L Receptors

| Condition | GABA EC50 (μM) | Fold Shift | Reference |

| GABA alone | 45.2 | - | [3] |

| GABA + 100 μM this compound | 6.2 | 7.3 | [3] |

Table 2: Potentiation of GABA-Evoked Currents by this compound in Various GABAA Receptor Subunit Combinations

| Receptor Subunit Combination | This compound Concentration (μM) | Potentiation (%) | Reference |

| α1β3γ2L | 100 | ~250 | [3] |

| α2β3γ2L | 100 | ~300 | [3] |

| α3β3γ2L | 100 | >400 | [3] |

| α5β3γ2L | 100 | ~200 | [3] |

| α3β3δ | 100 | ~600 | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with GABA-A receptors.

Cell Culture and Transient Transfection of HEK-293T Cells

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their high transfection efficiency and low endogenous expression of ion channels.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

-

Transfection:

-

Cells are plated onto glass coverslips in a 24-well plate.

-

cDNA constructs for the desired GABA-A receptor subunits (e.g., α3, β3, γ2L) are co-transfected using a suitable transfection reagent such as Lipofectamine or a calcium phosphate precipitation method.[9] A marker protein like Green Fluorescent Protein (GFP) is often co-transfected to identify successfully transfected cells.

-

The cells are incubated for 24-48 hours post-transfection to allow for receptor expression before electrophysiological recording.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the ion currents flowing through the GABA-A receptors in response to GABA and the modulatory effects of this compound.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a transfected HEK-293T cell.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

GABA, alone or in combination with this compound, is applied to the cell using a rapid solution exchange system.

-

The resulting currents are recorded, amplified, and digitized for analysis.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's effect on GABA-A receptors.

Caption: Signaling pathway of GABAA receptor positive allosteric modulation by this compound.

Caption: Experimental workflow for whole-cell patch-clamp recording of this compound's effects.

Caption: Logical relationship of this compound's GABAA receptor subunit selectivity.

Conclusion

This compound's role as a positive allosteric modulator of GABA-A receptors is a cornerstone of its antiepileptic activity. Its unique binding site and pronounced potentiation of α3- and δ-containing receptors distinguish it from other GABAergic drugs and provide a rationale for its clinical efficacy, particularly in pediatric epilepsy. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for further research into this compound's mechanism of action and for the development of novel therapeutics targeting the GABA-A receptor. The continued exploration of its interactions with different receptor isoforms will be crucial for optimizing its therapeutic use and for uncovering new potential applications.

References

- 1. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 3. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-convulsant this compound acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]

- 6. The effects of this compound on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions between modulators of the GABAA receptor: this compound and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell surface expression of homomeric GABAA receptors depends on single residues in subunit transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]

Stiripentol in Non-Dravet Epilepsies: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stiripentol (STP), an antiepileptic drug primarily approved for the treatment of Dravet syndrome, exhibits a complex and multifaceted mechanism of action that suggests its potential therapeutic utility in a broader range of epileptic encephalopathies. This technical guide provides an in-depth overview of the preclinical studies investigating the efficacy and mechanisms of this compound in non-Dravet epilepsy models. The preclinical data, summarized herein, underscore its potential as a broad-spectrum anticonvulsant. This document details the experimental protocols from key preclinical studies, presents quantitative data in structured tables for comparative analysis, and visualizes the involved signaling pathways and experimental workflows.

Mechanisms of Action

This compound's anticonvulsant effect is not attributed to a single target but rather to a combination of direct and indirect actions on the central nervous system.[1] Its primary mechanisms include:

-

GABAergic Neurotransmission Enhancement: this compound is a positive allosteric modulator of GABA-A receptors, acting at a site distinct from benzodiazepines.[2][3] It demonstrates a particular affinity for receptors containing α3 and δ subunits.[1][4] The α3 subunit is more prominently expressed in the developing brain, potentially explaining this compound's efficacy in childhood epilepsies.[1][5] The δ subunit-containing receptors are often located extrasynaptically and are insensitive to benzodiazepines, suggesting this compound may be effective in patient populations resistant to benzodiazepine treatment.[4] this compound increases the sensitivity of the GABA-A receptor to GABA without altering the maximal response.[3] Additionally, early studies indicated that this compound may increase cerebral GABA concentrations by inhibiting its reuptake and/or the activity of GABA-transaminase, the enzyme responsible for its degradation.[6]

-

T-type Calcium Channel Inhibition: this compound has been shown to inhibit low-voltage-activated (T-type) calcium channels, a mechanism thought to contribute to its anti-absence seizure properties.[6][7][8] This action is significant as abnormal thalamocortical oscillations, which are implicated in absence seizures, are modulated by these channels.[9]

-

Voltage-Gated Sodium Channel Blockade: Preclinical evidence suggests that this compound can block voltage-gated sodium channels, which may contribute to its neuroprotective effects.[10]

-

Cytochrome P450 Inhibition: this compound is a potent inhibitor of several cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, and CYP3A4.[11][12] This leads to pharmacokinetic interactions, increasing the plasma concentrations and potentiating the effects of co-administered antiepileptic drugs.[1][13]

-

Neuroprotection: this compound has demonstrated neuroprotective effects in in vitro models of brain injury, such as oxygen-glucose deprivation and glutamate-induced toxicity.[10] This neuroprotection is likely linked to its ability to block voltage-gated sodium and calcium channels, thereby reducing excessive neuronal influx of these ions.[10]

Preclinical Efficacy in Non-Dravet Epilepsy Models

This compound has been evaluated in various animal models of epilepsy, demonstrating efficacy beyond Dravet syndrome.

Absence Seizures

This compound has shown significant anti-absence seizure activity in two key preclinical models:

-

Pentylenetetrazol (PTZ) Model: In a low-dose PTZ model in rats, which is predictive of anti-absence effects, this compound administration almost completely abolished the generation of spike-and-wave discharges (SWDs) at a dose of 300 mg/kg.[6][7][8]

-

WAG/Rij Rat Model: The WAG/Rij rat is a genetic model of absence epilepsy.[14] In these rats, this compound at 300 mg/kg significantly decreased the cumulative duration and number of SWDs.[6][7][9] Notably, its antiepileptic effect was maintained even when seizures were aggravated by the GABA agonist THIP, suggesting a mechanism beyond GABAergic modulation in this context.[6][7]

Status Epilepticus

Preclinical studies indicate that this compound is effective in preventing and terminating status epilepticus (SE). In rodent models, this compound stopped SE when administered at the onset of behavioral seizures and reduced the incidence and latency of SE when given prior to induction.[15] Importantly, it remained effective in prolonged SE that had become resistant to benzodiazepine treatment.[15]

Other Seizure Models

Early studies also demonstrated this compound's anticonvulsant properties in the alumina-induced epilepsy model in monkeys.[1]

Data Presentation

Table 1: Efficacy of this compound in Preclinical Models of Absence Seizures

| Animal Model | Seizure Induction | This compound Dose (mg/kg, i.p.) | Key Findings | Reference(s) |

| Sprague-Dawley Rat | Pentylenetetrazol (20 mg/kg, i.p.) | 300 | Almost complete abolishment of spike-and-wave discharges (SWDs). | [6][7][8] |

| WAG/Rij Rat | Genetic (spontaneous SWDs) | 150 | Statistically significant decrease in the mean duration of SWDs. | [9] |

| WAG/Rij Rat | Genetic (spontaneous SWDs) | 300 | Statistically significant decrease in the cumulative duration and number of SWDs. | [6][7][9] |

| WAG/Rij Rat | Genetic + THIP (GABA agonist) | 300 | Maintained its suppressive effect on SWDs, even with THIP-induced aggravation. | [6][7] |

Table 2: In Vitro Inhibition of T-type Calcium Channels by this compound

| Channel Subtype | Expression System | Method | IC50 (µM) | Reference(s) |

| Cav2.1 (P/Q-type) | CHO cells | Manual Patch-Clamp | 170 | [9] |

| Cav3.1 | CHO cells | Manual Patch-Clamp | 69.2 | [9] |

| Cav3.2 | HEK293 cells | Manual Patch-Clamp | 64.3 | [9] |

| Cav3.3 | CHO cells | Manual Patch-Clamp | 36.6 | [9] |

Table 3: In Vitro Inhibition of Cytochrome P450 Isoenzymes by this compound

| CYP Isoenzyme | Substrate | System | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |

| CYP1A2 | Phenacetin | Human Liver Microsomes | 6.6 | - | - | [11] |

| CYP2B6 | Bupropion | Human Liver Microsomes | 14 | - | - | [11] |

| CYP2C8 | Paclitaxel | Human Liver Microsomes | 6.8 | 35 | - | [11][16] |

| CYP2C9 | Diclofenac | Human Liver Microsomes | 130 | - | - | [11] |

| CYP2C19 | Omeprazole | Human Liver Microsomes | 9.2 | - | - | [11] |

| CYP2C19 | Clobazam (N-demethylation) | cDNA-expressed | 3.29 | 0.516 | Competitive | [12][13] |

| CYP2C19 | N-desmethylclobazam (4'-hydroxylation) | cDNA-expressed | 0.276 | 0.139 | Competitive | [12][13] |

| CYP3A | Midazolam | Human Liver Microsomes | 13 | - | - | [11] |

| CYP3A | Testosterone | Human Liver Microsomes | 21 | - | - | [11] |

| CYP3A4 | Clobazam (N-demethylation) | cDNA-expressed | 1.58 | 1.59 | Noncompetitive | [12][13] |

| CYP3A4 | Carbamazepine | cDNA-expressed | 5.1 | 2.5 | - | [16] |

Experimental Protocols

Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats

-

Animals: Adult Sprague-Dawley rats.[17]

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Surgical Preparation (for EEG): Rats are anesthetized and implanted with cortical electrodes for continuous EEG monitoring.[9]

-

Drug Administration:

-

This compound (150 or 300 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[17]

-

After a set pre-treatment time (e.g., 30-60 minutes), a subconvulsive dose of PTZ (e.g., 20 mg/kg, i.p.) is administered to induce absence-like seizures characterized by spike-and-wave discharges.[6][7][18]

-

-

Data Acquisition and Analysis:

-

Continuous EEG recordings are taken before and after drug administration.

-

The primary endpoints are the number, duration, and frequency of spike-and-wave discharges.[17]

-

-

Experimental Workflow:

PTZ-Induced Seizure Model Workflow

WAG/Rij Rat Model of Absence Seizures

-

Animals: Adult male WAG/Rij rats, a genetic model of absence epilepsy.[9]

-

Surgical Preparation: Implantation of frontal and parietal electrodes for continuous cortical EEG monitoring.[9]

-

Experimental Procedure:

-

Data Analysis: The total duration, mean duration, and number of SWDs are quantified and compared between treatment groups.[9]

-

Experimental Workflow:

WAG/Rij Rat Model Experimental Workflow

In Vitro Electrophysiology: T-type Calcium Channel Inhibition

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells transiently transfected with cDNA encoding for human Cav3.1, Cav3.2, or Cav3.3 channels.[6][7][9]

-

Method: Manual whole-cell patch-clamp electrophysiology.[6][7][9]

-

Protocol:

-

Cells are cultured on coverslips and used for recordings 24-48 hours post-transfection.

-

Whole-cell recordings are obtained using appropriate internal and external solutions to isolate calcium currents.

-

A voltage protocol is applied to activate the T-type calcium channels and record peak currents.

-

This compound is washed in at various concentrations until a steady-state level of block is achieved.[6]

-

A dose-response curve is generated to determine the IC50 value for each channel subtype.[6]

-

-

Signaling Pathway:

This compound's Inhibition of T-type Calcium Channels

In Vitro Electrophysiology: GABA-A Receptor Modulation

-

Cell Lines: HEK-293T cells transiently transfected with cDNAs for different GABA-A receptor subunits (e.g., α3β3γ2L).[3][4]

-

Protocol:

-

Transfected cells are identified for recording.

-

GABA is applied at various concentrations to establish a baseline concentration-response curve.

-

This compound is co-applied with GABA to determine its modulatory effect.[3]

-

Changes in the GABA concentration-response curve (e.g., a leftward shift indicating increased sensitivity) are analyzed.[3]

-

-

Signaling Pathway:

Positive Allosteric Modulation of GABA-A Receptors by this compound

In Vitro Cytochrome P450 Inhibition Assay

-

System: Human liver microsomes or cDNA-expressed CYP enzymes.[11][12][13]

-

Method: Incubation of a specific CYP substrate with the enzyme source in the presence and absence of this compound.

-

Protocol:

-

The substrate for the specific CYP isoenzyme (e.g., phenacetin for CYP1A2) is incubated with human liver microsomes.

-

Increasing concentrations of this compound are added to the incubations.

-

The formation of the metabolite is quantified using methods like HPLC.

-

The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated.

-

For determining the inhibition constant (Ki) and the type of inhibition, experiments are repeated with varying concentrations of both the substrate and this compound.[12][13]

-

Conclusion

The preclinical data for this compound in non-Dravet epilepsy models reveal a promising profile for a broad-spectrum anticonvulsant. Its multiple mechanisms of action, including potentiation of GABAergic inhibition, blockade of T-type calcium channels, and neuroprotective effects, provide a strong rationale for its investigation in other refractory epilepsies. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound. Future preclinical studies should continue to investigate its efficacy in a wider range of non-Dravet epilepsy models and further elucidate the contribution of its various mechanisms to its overall anticonvulsant and neuroprotective effects.

References

- 1. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions between modulators of the GABAA receptor: this compound and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-Inhibits-Absence-Seizures-in-the-Wag/rij-Rat-Through-a-Possible-Effect-on-Voltage-dependent-Calcium-Channels [aesnet.org]

- 10. Neuroprotective activity of this compound with a possible involvement of voltage-dependent calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. researchgate.net [researchgate.net]

- 14. Upholding WAG/Rij rats as a model of absence epileptogenesis: Hidden mechanisms and a new theory on seizure development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of this compound in the prevention and cessation of status epilepticus: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitory effect of this compound on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-inhibits-absence-seizures-in-two-animal-models--Involvement-of-T-type-calcium-channels? [aesnet.org]

- 18. researchgate.net [researchgate.net]

Stiripentol's Interaction with Voltage-Gated Sodium and Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an antiepileptic drug primarily indicated for the treatment of Dravet syndrome, exerts its therapeutic effects through a multi-target mechanism of action. Beyond its well-established role as a positive allosteric modulator of GABA-A receptors, this compound significantly interacts with voltage-gated ion channels, specifically T-type calcium channels and, putatively, voltage-gated sodium channels. This technical guide provides a comprehensive overview of the current understanding of these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to support further research and drug development efforts in the field of epilepsy and neuropharmacology.

Interaction with Voltage-Gated Calcium Channels

This compound has been demonstrated to be a direct inhibitor of low-voltage-activated T-type calcium channels, which are critically involved in the thalamocortical oscillations that underlie absence seizures.[1][2] Electrophysiological studies have quantified this inhibitory activity, providing insights into this compound's anti-absence properties.

Quantitative Data: Inhibition of T-Type Calcium Channels

The inhibitory effects of this compound on the three subtypes of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3) have been characterized using patch-clamp electrophysiology. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Channel Subtype | IC50 (µM) | Hill Coefficient | Reference |

| Cav3.1 | 69.16 | 1.71 | [2] |

| Cav3.2 | 64.35 | 1.68 | [2] |

| Cav3.3 | 36.6 | 1.19 | [2] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channels

The following protocol outlines the methodology used to determine the inhibitory effects of this compound on T-type calcium channels.[2]

Cell Culture and Transfection:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells for Cav3.1 and Cav3.3, and Human Embryonic Kidney (HEK293) cells for Cav3.2.

-

Transfection: Cells are transiently or stably transfected with cDNA encoding the human isoform of the respective Cav3 channel subtype.

-

Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle Medium and nutrient mixture F-12 (DMEM/F-12) with L-glutamine for HEK293 cells, or Ham's F-12 with L-glutamine for CHO cells, supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin solution.

Electrophysiological Recordings:

-

Technique: Manual whole-cell patch-clamp.

-

Apparatus: EPC-10 amplifier (HEKA Electronics).

-

Pipettes: Borosilicate glass with a resistance of 2.5–6.0 MΩ.

-

Seal Resistance: >1 GΩ.

-

Solutions:

-

Vehicle: 0.3% Dimethylsulfoxide (DMSO) in the extracellular solution.

-

Reference Compound: Mibefradil (10 µmol·L–1) as a positive control for calcium channel blockade.

-

-

Voltage Protocol:

-

Hold the cell at a membrane potential of -100 mV.

-

Apply a depolarizing step to -25 mV for a duration of 250 ms to elicit T-type calcium currents.

-

Repeat this protocol at a frequency of 0.1 Hz.

-

-

Data Acquisition and Analysis:

-

Record peak current amplitudes in the absence (control) and presence of increasing concentrations of this compound (5 µmol·L–1 to 300 µmol·L–1).

-

Perform a cumulative dose-response analysis.

-

Fit the data to a two-parameter logistic function to determine the IC50 and Hill coefficient.

-

Interaction with Voltage-Gated Sodium Channels

The interaction of this compound with voltage-gated sodium channels is less quantitatively defined in publicly available literature compared to its effects on calcium channels. However, evidence suggests a significant role for sodium channel modulation in its neuroprotective and anticonvulsant properties.[1][3]

Qualitative Data and Indirect Evidence

This compound has been shown to block the influx of Na+ activated by veratridine, suggesting an interaction with voltage-gated sodium channels.[1] This blockade is thought to contribute to its neuroprotective effects by reducing excessive sodium entry into neurons during excitotoxic conditions.[1]

A significant portion of the evidence for this compound's interaction with sodium channels comes from its clinical efficacy in Dravet syndrome. This severe form of epilepsy is, in a majority of cases, caused by a loss-of-function mutation in the SCN1A gene, which encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel.[3] While seemingly paradoxical to use a sodium channel blocker in a condition caused by reduced Nav1.1 function, it is hypothesized that this compound may selectively target other sodium channel subtypes, such as Nav1.2, Nav1.3, and Nav1.6, which are abundant in excitatory neurons.[3] By inhibiting these channels, this compound could potentially rebalance the excitatory/inhibitory transmission in the brain. However, direct evidence and quantitative data for this subtype selectivity are currently lacking.

Experimental Protocol: A General Framework for Investigating this compound's Effects on Sodium Channels

Cell Culture and Transfection:

-

Cell Line: HEK293 cells are commonly used for their low endogenous ion channel expression.

-

Transfection: Stably or transiently transfect cells with cDNA encoding the human isoform of the specific Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.6).

Electrophysiological Recordings:

-

Technique: Whole-cell voltage-clamp.

-

Solutions:

-

Intracellular Solution (example): 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH).

-

Extracellular Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4 with NaOH).

-

-

Voltage Protocol for Tonic Block:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a depolarizing pulse (e.g., to -10 mV) to elicit a sodium current.

-

Apply this compound and repeat the depolarizing pulse to measure the reduction in current amplitude.

-

-

Voltage Protocol for State-Dependent Block (example):

-

To assess use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).

-

To assess inactivated-state block, hold the cell at a depolarized potential (e.g., -70 mV) to induce inactivation before applying the test pulse.

-

-

Data Acquisition and Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of this compound.

-

Construct concentration-response curves to determine the IC50 for tonic block.

-

Analyze the decay of current amplitude during high-frequency stimulation to quantify use-dependent block.

-

Compare the block at different holding potentials to determine the affinity for different channel states.

-

Signaling Pathways and Logical Relationships

The interaction of this compound with voltage-gated ion channels has direct consequences on neuronal signaling and excitability. The following diagrams illustrate these relationships.

Conclusion and Future Directions

This compound's interaction with voltage-gated ion channels is a crucial component of its anticonvulsant activity. While its inhibitory effects on T-type calcium channels are well-characterized, further research is needed to elucidate the specific interactions with voltage-gated sodium channel subtypes. Quantitative analysis of this compound's affinity for different Nav channels and its state-dependent blocking properties will provide a more complete understanding of its mechanism of action and could inform the development of more targeted antiepileptic therapies. The experimental frameworks provided in this guide offer a starting point for researchers to address these outstanding questions and further unravel the complex pharmacology of this important antiepileptic drug.

References

- 1. Neuroprotective activity of this compound with a possible involvement of voltage-dependent calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anticonvulsant Profile of Stiripentol: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol (STP) is an antiepileptic drug, structurally distinct from other aromatic allylic alcohols, with proven efficacy in the treatment of seizures associated with Dravet syndrome.[1] Its multifaceted mechanism of action, which includes direct modulation of neurotransmitter systems and indirect effects on the metabolism of concomitant antiepileptic drugs, makes it a subject of significant interest in neuropharmacology. This technical guide provides a comprehensive overview of the in vivo anticonvulsant activity of this compound in established rodent models of epilepsy, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological pathways and experimental workflows.

Quantitative Efficacy of this compound in Rodent Seizure Models

The anticonvulsant properties of this compound have been evaluated in a variety of rodent models, each designed to mimic different aspects of human epilepsy. The following tables summarize the quantitative data from these studies, providing a comparative look at the effective doses (ED50) and therapeutic ranges of this compound in different seizure paradigms.

| Maximal Electroshock (MES) Seizure Test | ||||

| Animal Model | Strain | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse | Swiss | i.p. | 277.7 (254.9-302.5) | [2] |

| Pentylenetetrazol (PTZ)-Induced Seizure Test | ||||

| Animal Model | Strain | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse | Swiss | i.p. | 115 | [2] |

| Rat | - | i.v. infusion | Brain EC50: 15.2 µg/ml ((+)-Stiripentol) vs 36.1 µg/ml ((-)-Stiripentol) | [3] |

| Absence Seizure Models | |||||

| Animal Model | Seizure Induction | Route of Administration | Dose (mg/kg) | Effect | Reference |

| Rat | Low-dose PTZ (20 mg/kg, i.p.) | i.p. | 300 | Almost completely abolished spike-and-wave discharges (SWDs) | [4][5] |

| WAG/Rij Rat | Spontaneous SWDs | i.p. | 300 | Significantly decreased SWD duration and number | [4] |

| WAG/Rij Rat | Spontaneous SWDs | i.p. | 150 | Did not statistically change SWD occurrence | [4] |

| Dravet Syndrome Mouse Model (Hyperthermia-Induced Seizures) | |||||

| Mouse Model | Treatment | Route of Administration | Dose (mg/kg) | Effect | Reference |

| Scn1aRX/+ (1 month old) | Monotherapy | i.p. | Not specified | Effective in preventing seizures | [6] |

| Scn1aRX/+ (5+ months old) | Monotherapy | i.p. | Not specified | Not effective | [6] |

| Scn1aE1099X/+ | Monotherapy | Not specified | 300 | Increased temperature tolerance and ameliorated seizure frequency | [7] |

| Scn1aA1783V/WT | Add-on to Clobazam + Valproate | i.p. | 100 | Protective against seizures | [8] |

Key Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment of anticonvulsant drug efficacy. Below are the methodologies for the key rodent seizure models used to evaluate this compound.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.[1][9]

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Rodents (e.g., male Swiss mice, 22-26 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Electroconvulsive device with corneal or ear-clip electrodes

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

-

Animal Preparation: Acclimate animals to the testing environment. Administer a topical anesthetic to the eyes if using corneal electrodes.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The test is conducted at the time of peak drug effect.

-

Seizure Induction: An electrical stimulus (e.g., 50 Hz, 500V for 0.2 seconds in mice) is delivered through the electrodes.[10]

-

Observation: The primary endpoint is the occurrence of a tonic hindlimb extension seizure. Abolition of this response is indicative of anticonvulsant activity.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The subcutaneous PTZ (scPTZ) test is a model for myoclonic and absence seizures.[11][12]

Objective: To evaluate the ability of a compound to elevate the threshold for clonic seizures induced by the chemoconvulsant pentylenetetrazol.

Materials:

-

Rodents (e.g., male CF-1 mice)

-

This compound

-

Vehicle

-

Pentylenetetrazol (PTZ) solution

Procedure:

-

Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.

-

Seizure Induction: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. in CF-1 mice) into a loose fold of skin on the back of the neck.[11]

-

Observation: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures, characterized by rhythmic muscle contractions of the limbs and body, lasting for at least 5 seconds.[11]

-

Data Analysis: The absence of clonic seizures is considered protection. The ED50 for protection against PTZ-induced seizures is then determined.

Hyperthermia-Induced Seizure Model in Dravet Syndrome Mice

This model is particularly relevant for studying Dravet syndrome, where seizures are often triggered by fever.[13]

Objective: To assess the efficacy of a compound in preventing hyperthermia-induced seizures in a genetic mouse model of Dravet syndrome (e.g., Scn1a mutant mice).

Materials:

-

Dravet syndrome mouse model (e.g., Scn1aA1783V/WT)

-

This compound

-

Vehicle

-

Heating lamp

-

Rectal temperature probe and monitoring system

Procedure:

-

Animal Preparation: Acclimate the mouse to a testing chamber and insert a rectal probe to monitor core body temperature.[8][14]

-

Drug Administration: Administer this compound or vehicle at the predetermined time-to-peak effect.

-

Hyperthermia Induction: Gradually increase the ambient temperature using a heat lamp, causing the mouse's core body temperature to rise at a controlled rate (e.g., 1°C every 2 minutes).[8][14]

-

Observation: Continuously monitor the animal for seizure onset and record the core body temperature at which the seizure occurs. The test is typically stopped if no seizure occurs by a certain temperature (e.g., 42.5°C).[8][14]

-